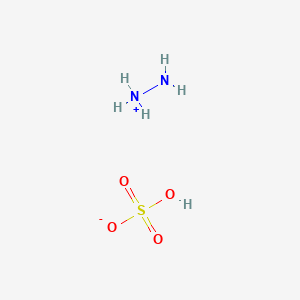

Aminoazanium;hydrogen sulfate

Description

Aminoazanium;hydrogen sulfate (chemical formula: H₂N-DABCO·HSO₄⁻, where DABCO = 1,4-diazabicyclo[2.2.2]octane) is a bifunctional compound comprising an aminoazanium cation and a hydrogen sulfate anion. It is synthesized by protonating the nitrogen atom of DABCO with sulfuric acid, yielding a stable salt . This compound is primarily utilized as an amination reagent in organic synthesis, enabling direct nitrogen incorporation into alkyl/aryl pinacol boronates under mild conditions . Its unique reactivity stems from the nucleophilic amino group and the hydrogen sulfate counterion, which stabilizes intermediates and facilitates proton transfer .

Key applications include:

Properties

IUPAC Name |

aminoazanium;hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]N.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13464-80-7 | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10034-93-2 | |

| Record name | Hydrazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactions Analysis

Hydrolysis in Aqueous Solutions

Ammonium hydrogen sulfate dissociates in water, forming an acidic solution due to partial hydrolysis of the bisulfate ion (HSO₄⁻):

This reaction releases heat and lowers the solution pH (<2) .

Key Data:

| Property | Value | Source |

|---|---|---|

| Solubility in water | Highly soluble | |

| pH of 1 M solution | ~1.0 |

Acid-Base Neutralization

NH₄HSO₄ acts as a Brønsted acid, reacting with bases like ammonia (NH₃) or hydroxides (e.g., NaOH) to form ammonium sulfate or sodium sulfate:

These reactions are exothermic and critical in fertilizer production .

Thermal Decomposition

At elevated temperatures (>200°C), NH₄HSO₄ decomposes into ammonia (NH₃), sulfur oxides (SO₃, SO₂), and water:

Further decomposition of SO₃ yields SO₂ under reducing conditions .

Thermal Stability Data:

| Decomposition Product | Temperature Range (°C) | Conditions |

|---|---|---|

| NH₃ + H₂SO₄ | 200–300 | Inert atmosphere |

| SO₃/SO₂ | >300 | Oxidizing/reducing |

Reactivity with Nitrite Ions

In acidic environments, NH₄HSO₄ reacts with nitrites (NO₂⁻), forming nitrous acid (HNO₂) and sulfate ions:

This reaction is pH-dependent and significant in wastewater treatment .

Reactivity with Metals

NH₄HSO₄ reacts with reactive metals (e.g., Mg, Al), producing hydrogen gas and metal sulfates:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of aminoazanium;hydrogen sulfate with structurally or functionally related sulfates and ammonium salts:

Table 1: Structural and Functional Comparison

Reactivity and Mechanism

- Aminoazanium;hydrogen sulfate reacts via a dual activation mechanism: the amino group attacks electrophilic boron centers in pinacol boronates, while the hydrogen sulfate stabilizes the transition state through hydrogen bonding . This contrasts with ammonium sulfate, which lacks nucleophilic nitrogen and is inert in C–N coupling reactions .

- Tetrabutylammonium hydrogen sulfate acts as a phase-transfer catalyst by shuttling ions between aqueous and organic phases, unlike aminoazanium salts, which directly participate in bond formation .

Stability and Handling

- Aminoazanium;hydrogen sulfate is air-stable and non-hygroscopic, unlike 2-aminoimidazole sulfate, which requires anhydrous storage due to hygroscopicity .

- Ammonium sulfate decomposes at 235°C, whereas aminoazanium salts are thermally stable up to 150°C .

Industrial Relevance

- Aminoazanium salts are specialty reagents for high-value syntheses (e.g., drug candidates), while ammonium sulfate is a bulk chemical used in agriculture .

- Tetrabutylammonium hydrogen sulfate is preferred in large-scale extractions due to its low cost and recyclability, but it lacks the amination utility of aminoazanium derivatives .

Research Findings and Limitations

- Aminoazanium;hydrogen sulfate achieves 66–73% yields in gram-scale aminations, outperforming traditional reagents like ammonia or amines in substrate compatibility .

- Limitations include sensitivity to steric hindrance in bulky substrates and incompatibility with strong oxidizing agents .

- Comparative studies highlight ammonium sulfate as unsuitable for C–N bond formation due to its weak basicity and lack of reactive nitrogen .

Q & A

Q. Q1. What are the validated synthesis routes for aminoazanium hydrogen sulfate, and how can purity be optimized during preparation?

Aminoazanium hydrogen sulfate (NH₄HSO₄) is typically synthesized via neutralization of sulfuric acid with ammonia under controlled stoichiometric conditions. Key steps include:

- Reaction : , monitored by pH titration to avoid over-acidification.

- Purification : Recrystallization from aqueous ethanol (1:3 v/v) at 4°C to remove unreacted precursors and byproducts like (NH₄)₂SO₄ .

- Purity validation : USP-grade testing via gravimetric sulfate analysis (USP35NF30, p. 1699) and ICP-MS for trace metal detection .

Q. Q2. What are the critical safety considerations for handling aminoazanium hydrogen sulfate in laboratory settings?

NH₄HSO₄ is classified under GHS as Skin Corrosion Category 1B and Eye Damage Category 1 . Key protocols include:

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from sulfuric acid vapors .

- Spill management : Neutralize spills with sodium bicarbonate and rinse with copious water.

Note : OSHA 1910.1020 mandates access to medical testing records if exposure exceeds 1 ppm over an 8-hour period .

Advanced Research: Proton Conductivity and Phase Behavior

Q. Q3. How does the proton conductivity of aminoazanium hydrogen sulfate compare to cesium hydrogen sulfate (CsHSO₄) in solid electrolyte applications?

NH₄HSO₄ exhibits phase-dependent conductivity , similar to CsHSO₄ ( ):

Q. Methodological insights :

Q. Q4. How can researchers resolve contradictions in reported stability of sulfate-containing compounds under humid conditions?

Conflicting studies on sulfate stability (e.g., hygroscopicity vs. hydrolysis) arise from:

- Moisture sensitivity : NH₄HSO₄ absorbs water at >60% RH, forming corrosive H₂SO₄. Mitigate via desiccant storage (silica gel) .

- Analytical discrepancies : Use dynamic vapor sorption (DVS) to quantify moisture uptake and XRD to detect structural changes .

Case study : Hydroxy trace minerals (e.g., IntelliBond C) show 42% less phosphorus waste vs. sulfate minerals in dairy trials, highlighting sulfate reactivity in aqueous environments .

Advanced Research: Analytical Method Optimization

Q. Q5. What advanced techniques are recommended for characterizing aminoazanium hydrogen sulfate’s crystallinity and bonding environment?

- XRD : Resolve polymorphic forms (e.g., monoclinic vs. orthorhombic) using Cu-Kα radiation (λ=1.5406 Å) .

- FTIR : Identify sulfate vibrational modes (ν₃(SO₄²⁻) at 1100 cm⁻¹, δ(NH₄⁺) at 1450 cm⁻¹) .

- TGA-DSC : Quantify thermal decomposition (NH₄HSO₄ → NH₃ + H₂SO₄ above 200°C) .

Best practice : Cross-validate with Raman spectroscopy to distinguish HSO₄⁻/SO₄²⁻ ratios in mixed-phase samples.

Advanced Research: Mechanistic Insights into Proton Transport

Q. Q6. What molecular dynamics (MD) models explain proton hopping in aminoazanium hydrogen sulfate?

Proton transport in NH₄HSO₄ involves:

- Vehicle mechanism : NH₄⁺ ions migrate via hydrogen-bonded networks.

- Grotthuss mechanism : Proton hopping between adjacent sulfate groups.

Simulation parameters : Use DFT calculations (B3LYP/6-31G*) to map energy barriers for proton transfer. Experimental validation via quasi-elastic neutron scattering (QENS) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.